molecular formula C29H28N2O3S B296801 2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide

2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide

Numéro de catalogue B296801
Poids moléculaire: 484.6 g/mol
Clé InChI: UBRGUWACOIGPLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide, commonly known as BMS-986165, is a small molecule inhibitor that has been developed to target autoimmune diseases such as psoriasis and lupus. It was discovered by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis.

Mécanisme D'action

TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that lead to inflammation. When cytokines bind to their receptors on cells, they activate JAK enzymes, which in turn activate downstream signaling pathways. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, BMS-986165 can reduce the activation of these signaling pathways and decrease inflammation.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases such as psoriasis and lupus. In phase 1 clinical trials, BMS-986165 was well-tolerated and showed promising results in reducing symptoms of psoriasis. However, further clinical trials are needed to determine the safety and efficacy of BMS-986165 in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BMS-986165 is that it specifically targets TYK2, which may reduce the risk of off-target effects compared to other JAK inhibitors. However, one limitation is that it has only been tested in preclinical and early clinical trials, so its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several future directions for the research and development of BMS-986165. One direction is to continue clinical trials to determine its safety and efficacy in humans for the treatment of autoimmune diseases. Another direction is to investigate its potential for the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the long-term effects of TYK2 inhibition and the potential for resistance to develop over time.

Méthodes De Synthèse

The synthesis of BMS-986165 involves a multi-step process starting with the reaction of 2-aminobenzamide with benzyl chloroformate to form the benzyl carbamate. The benzyl carbamate is then reacted with phenylsulfonyl chloride to form the phenylsulfonyl benzyl carbamate. Finally, the phenylsulfonyl benzyl carbamate is reacted with 2-isopropylphenylamine to form BMS-986165.

Applications De Recherche Scientifique

BMS-986165 has been developed for the treatment of autoimmune diseases such as psoriasis and lupus. It works by inhibiting the tyrosine kinase 2 (TYK2) enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 can reduce inflammation and potentially improve symptoms of autoimmune diseases.

Propriétés

Formule moléculaire

C29H28N2O3S

Poids moléculaire

484.6 g/mol

Nom IUPAC

2-[benzenesulfonyl(benzyl)amino]-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C29H28N2O3S/c1-22(2)25-17-9-11-19-27(25)30-29(32)26-18-10-12-20-28(26)31(21-23-13-5-3-6-14-23)35(33,34)24-15-7-4-8-16-24/h3-20,22H,21H2,1-2H3,(H,30,32)

Clé InChI

UBRGUWACOIGPLE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

SMILES canonique

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.